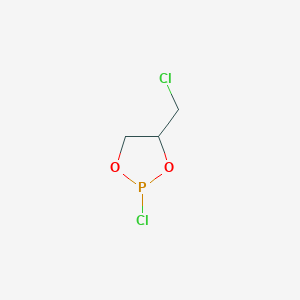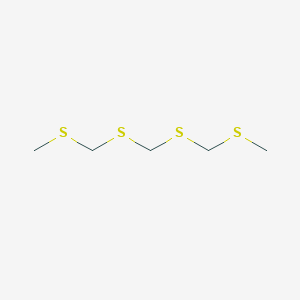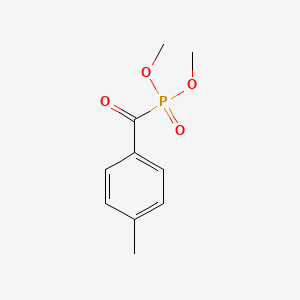
1,1'-Didecyl-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide is a bis-N-substituted bipyridinium compound It is known for its unique structure, which includes two decyl chains attached to a bipyridinium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with decyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete substitution. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-Didecyl-4,4’-bipyridin-1-ium.
Reduction: Bipyridine derivatives.
Substitution: Halide-substituted bipyridinium compounds.
科学的研究の応用
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of electrochromic materials and as a component in organic electronic devices.
作用機序
The mechanism of action of 1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated through electrostatic and hydrophobic forces, as well as specific binding to functional groups on the target molecules.
類似化合物との比較
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure with longer alkyl chains.
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure with shorter alkyl chains.
1,1’-Diethyl-4,4’-bipyridinium dibromide: Similar structure with ethyl groups instead of decyl groups.
Uniqueness
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The decyl chains provide a balance between hydrophobicity and solubility, making it suitable for various applications in different fields.
特性
CAS番号 |
34075-15-5 |
|---|---|
分子式 |
C30H50Br2N2 |
分子量 |
598.5 g/mol |
IUPAC名 |
1-decyl-4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H50N2.2BrH/c1-3-5-7-9-11-13-15-17-23-31-25-19-29(20-26-31)30-21-27-32(28-22-30)24-18-16-14-12-10-8-6-4-2;;/h19-22,25-28H,3-18,23-24H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
JETPEUOQZSXZTR-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)




![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)



![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)


